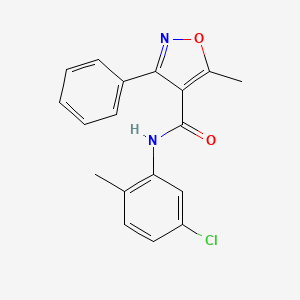
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the class of phenethylamines. It is a derivative of the psychedelic drug 2C-C, and it has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves its binding to the 5-HT2A receptor and activation of downstream signaling pathways. This leads to the modulation of neurotransmitter release and synaptic plasticity, which can result in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone are still being studied, but it has been reported to induce psychedelic effects similar to those of other phenethylamines, such as LSD and mescaline. These effects can include altered perception, enhanced sensory experiences, and changes in mood and thought processes.
Advantages and Limitations for Lab Experiments
One advantage of using (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone in lab experiments is its potent agonistic activity at the 5-HT2A receptor, which allows for the investigation of the receptor's role in various physiological and pathological processes. However, one limitation is its potential for abuse and toxicity, which can pose risks to researchers and experimental subjects.
Future Directions
There are several future directions for research on (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone and its derivatives, including the development of new compounds with improved pharmacological properties and the investigation of their potential therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of these compounds on the central nervous system, as well as their potential long-term effects on human health.
In conclusion, (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. It has potent agonistic activity at the 5-HT2A receptor and can induce psychedelic effects similar to those of other phenethylamines. While it has advantages for lab experiments, its potential for abuse and toxicity poses limitations. Further research is needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesis Methods
The synthesis of (2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone involves several steps, including the reaction of 2-chlorophenol with 4,5-dimethoxy-2-nitrobenzaldehyde, followed by reduction and acetylation. The final product is obtained as a white crystalline powder, which can be purified and characterized using various analytical techniques.
Scientific Research Applications
(2-chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone has been used in scientific research as a tool for studying the structure-activity relationships of phenethylamines and their effects on the central nervous system. It has been shown to have potent agonistic activity at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
properties
IUPAC Name |
(2-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-7-10(12(17(19)20)8-14(13)22-2)15(18)9-5-3-4-6-11(9)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHYFPIHWHWMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2Cl)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4,5-dimethoxy-2-nitrophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5702381.png)

![phenyl[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5702386.png)
![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B5702405.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)
